molecular formula C28H30FN9O2S B12944635 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile

Cat. No.: B12944635
M. Wt: 575.7 g/mol
InChI Key: POBFYAMABWFWCO-UHFFFAOYSA-N
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Description

2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an imidazo[1,2-b]pyridazinyl moiety, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for research and development.

Preparation Methods

The synthesis of 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the imidazo[1,2-b]pyridazinyl core, followed by the introduction of the piperazinyl and thiazole moieties. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the azetidinyl moiety can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the oxoethyl side chain can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its target pathways.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazinyl moiety may interact with enzymes or receptors, modulating their activity. The piperazinyl and thiazole groups can enhance binding affinity and specificity, while the fluorophenyl group may improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Compared to other similar compounds, 2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows for diverse applications and interactions, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C28H30FN9O2S

Molecular Weight

575.7 g/mol

IUPAC Name

2-[[2-ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-b]pyridazin-3-yl]-methylamino]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C28H30FN9O2S/c1-3-21-27(34(2)28-32-26(22(14-30)41-28)18-4-6-19(29)7-5-18)38-23(31-21)8-9-24(33-38)36-12-10-35(11-13-36)17-25(40)37-15-20(39)16-37/h4-9,20,39H,3,10-13,15-17H2,1-2H3

InChI Key

POBFYAMABWFWCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(=N1)C=CC(=N2)N3CCN(CC3)CC(=O)N4CC(C4)O)N(C)C5=NC(=C(S5)C#N)C6=CC=C(C=C6)F

Origin of Product

United States

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